Viniferone A
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Overview
Description
Viniferone A is a naturally occurring stilbenoid compound with the chemical formula C15H14O8 and a molecular weight of 322.27 g/mol . . This compound is known for its potential biological activities and has been the subject of various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: Viniferone A can be synthesized through several chemical routes. One common method involves the oxidative coupling of resveratrol, a well-known stilbenoid, under specific conditions . The reaction typically requires the presence of an oxidizing agent such as potassium ferricyanide or silver oxide, and the process is carried out in an organic solvent like methanol or ethanol .
Industrial Production Methods: Industrial production of this compound often involves the extraction from grapevine by-products, such as grape pomace and grape cane . These by-products are rich in stilbenoids, including this compound, and can be processed using techniques like maceration and Soxhlet extraction . The extraction conditions, such as temperature and solvent type, are optimized to maximize the yield of this compound.
Chemical Reactions Analysis
Types of Reactions: Viniferone A undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule, potentially altering its properties.
Common Reagents and Conditions:
Oxidizing Agents: Potassium ferricyanide, silver oxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Major Products: The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which may exhibit different biological activities .
Scientific Research Applications
Viniferone A has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Viniferone A involves its interaction with various molecular targets and pathways. It is known to modulate oxidative stress pathways by scavenging free radicals and enhancing the activity of antioxidant enzymes . Additionally, this compound can inhibit inflammatory pathways by downregulating pro-inflammatory cytokines and enzymes . These actions contribute to its potential therapeutic effects in various diseases.
Comparison with Similar Compounds
Viniferone A is similar to other stilbenoid compounds such as resveratrol, piceatannol, and pterostilbene . it is unique in its specific molecular structure and the distinct biological activities it exhibits . For example:
Resveratrol: Known for its antioxidant and anti-inflammatory properties, but this compound may have enhanced stability and bioavailability.
Piceatannol: Shares similar antioxidant properties, but this compound may have different molecular targets.
Pterostilbene: Exhibits similar therapeutic effects, but this compound may have a different mechanism of action.
Biological Activity
Viniferone A, a derivative of catechin, has garnered attention due to its diverse biological activities. This compound, along with its analogs, is primarily extracted from grape seeds and has been studied for its potential health benefits. This article presents a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Structural Characteristics
This compound is classified as an oligostilbenoid and is structurally related to other stilbenoids such as resveratrol. Its chemical structure allows it to interact with various biological pathways, contributing to its pharmacological properties.
Biological Activities
The biological activities of this compound can be categorized into several key areas:
1. Antioxidant Activity
This compound exhibits significant antioxidant properties. It helps in scavenging free radicals and reducing oxidative stress, which is crucial in preventing cellular damage associated with various diseases.
2. Anti-inflammatory Effects
Research indicates that this compound may inhibit pro-inflammatory cytokines and enzymes such as COX-2 and iNOS. This activity suggests potential applications in treating inflammatory diseases.
3. Anticancer Properties
Studies have shown that this compound can induce apoptosis in cancer cells through the modulation of various signaling pathways, including the PI3K/Akt pathway. This effect has been observed in multiple cancer cell lines, indicating its potential as an anticancer agent.
4. Antimicrobial Activity
This compound demonstrates antimicrobial effects against a range of pathogens, including bacteria and fungi. Its mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic processes.
5. Neuroprotective Effects
Preliminary studies suggest that this compound may protect neuronal cells from oxidative damage and apoptosis, making it a candidate for neurodegenerative disease therapies.
Case Studies
Several studies have investigated the effects of this compound:
- Study on Cancer Cell Lines : In vitro experiments demonstrated that this compound significantly inhibited the proliferation of human breast cancer cells (MCF-7) and induced apoptosis through caspase activation .
- Inflammation Model : In a murine model of inflammation, administration of this compound reduced edema and inflammatory markers, suggesting its therapeutic potential in inflammatory disorders .
- Neuroprotection : Research involving neuronal cell lines showed that this compound could mitigate oxidative stress induced by hydrogen peroxide, enhancing cell viability .
The mechanisms underlying the biological activities of this compound include:
- Modulation of Signaling Pathways : It influences various signaling pathways such as NF-kB and MAPK, which are crucial in regulating inflammation and cell survival.
- Enzyme Inhibition : this compound acts as an inhibitor for certain enzymes involved in oxidative stress and inflammation, contributing to its therapeutic effects.
Comparative Biological Activities
The following table summarizes the biological activities of this compound compared to other related compounds:
Compound | Antioxidant | Anti-inflammatory | Anticancer | Antimicrobial | Neuroprotective |
---|---|---|---|---|---|
This compound | High | Moderate | High | Moderate | High |
Resveratrol | High | High | Moderate | Moderate | Moderate |
Epsilon-viniferin | Moderate | High | Low | High | Low |
Properties
CAS No. |
695188-35-3 |
---|---|
Molecular Formula |
C15H14O8 |
Molecular Weight |
322.27 g/mol |
IUPAC Name |
2-[(2S)-5-oxo-3-[(2R,3S)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-2-yl]-2H-furan-2-yl]acetic acid |
InChI |
InChI=1S/C15H14O8/c16-6-1-9(17)7-3-10(18)15(23-11(7)2-6)8-4-14(21)22-12(8)5-13(19)20/h1-2,4,10,12,15-18H,3,5H2,(H,19,20)/t10-,12-,15+/m0/s1 |
InChI Key |
KUJDOUXXVFFHCT-ITDIGPHOSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](OC2=CC(=CC(=C21)O)O)C3=CC(=O)O[C@H]3CC(=O)O)O |
Canonical SMILES |
C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=O)OC3CC(=O)O)O |
Origin of Product |
United States |
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